molecular formula C9H15N3 B13081613 3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13081613
M. Wt: 165.24 g/mol
InChI Key: MVFQNEWWZBDJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

The synthesis of 3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-4-methyl-1H-pyrazole with formamide under acidic conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure .

Chemical Reactions Analysis

3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents include halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against CDKs and other enzymes.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as an enzyme inhibitor.

    5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate:

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-ethyl-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H15N3/c1-3-8-6-10-12-5-4-7(2)11-9(8)12/h6-7,11H,3-5H2,1-2H3

InChI Key

MVFQNEWWZBDJKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2NC(CCN2N=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.